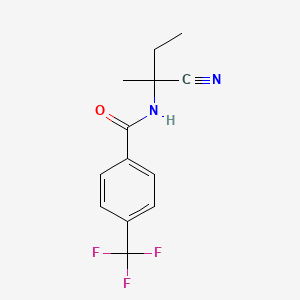
N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. TFB is a small molecule that can be synthesized using different methods, and its mechanism of action involves the inhibition of certain enzymes and proteins. In
作用機序
The mechanism of action of N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide involves the inhibition of certain enzymes and proteins. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has been shown to bind to the active site of FAAH and HSP90, preventing their activity. Inhibition of FAAH can increase the levels of endocannabinoids, which can have analgesic and anti-inflammatory effects. Inhibition of HSP90 can lead to the destabilization and degradation of various proteins involved in cancer cell growth and survival.
生化学的および生理学的効果
N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has various biochemical and physiological effects, including the increase of endocannabinoid levels, the inhibition of cancer cell growth and survival, and the reduction of inflammation and pain. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has been shown to increase the levels of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which can activate cannabinoid receptors and have analgesic and anti-inflammatory effects. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has also been shown to inhibit the activity of various proteins involved in cancer cell growth and survival, including HSP90, leading to cell death and reduced tumor growth.
実験室実験の利点と制限
N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for certain enzymes and proteins. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide can be synthesized using various methods and purified using different techniques, such as column chromatography. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide is also specific for certain enzymes and proteins, allowing for targeted inhibition and analysis. However, N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide also has limitations, including its potential toxicity and off-target effects. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide can have toxic effects on cells and tissues, and its off-target effects can lead to unintended consequences.
将来の方向性
There are several future directions for the study of N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide, including the development of new drugs for the treatment of cancer and other diseases, the exploration of its effects on other enzymes and proteins, and the investigation of its potential toxicity and side effects. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has shown promising results in the inhibition of FAAH and HSP90, and further research can lead to the development of new drugs for the treatment of cancer and other diseases. Additionally, the study of N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide's effects on other enzymes and proteins can provide insights into its potential applications in other areas of research. Finally, the investigation of N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide's toxicity and side effects can lead to a better understanding of its safety profile and potential clinical applications.
Conclusion
In conclusion, N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide, or N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide can be synthesized using different methods, and its mechanism of action involves the inhibition of certain enzymes and proteins. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has various scientific research applications, including the study of enzyme and protein inhibition, drug discovery, and cancer research. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has several advantages for lab experiments, including its small size, ease of synthesis, and specificity for certain enzymes and proteins. However, N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide also has limitations, including its potential toxicity and off-target effects. Finally, there are several future directions for the study of N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide, including the development of new drugs, the exploration of its effects on other enzymes and proteins, and the investigation of its potential toxicity and side effects.
合成法
N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide can be synthesized using different methods, including the reaction of 4-(trifluoromethyl)benzoic acid with 1-bromo-3-methylbutane in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium(II) acetate. Another method involves the reaction of 4-(trifluoromethyl)benzoic acid with 1-cyano-1-methylpropane in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. Both methods yield N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide as a white solid that can be purified using various techniques, such as column chromatography.
科学的研究の応用
N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has various scientific research applications, including the study of enzyme and protein inhibition, drug discovery, and cancer research. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of certain enzymes, such as fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. Inhibition of FAAH can increase the levels of endocannabinoids, which can have analgesic and anti-inflammatory effects. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has also been used as a tool for drug discovery, particularly in the development of new drugs for the treatment of cancer. N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of certain proteins, such as heat shock protein 90 (HSP90), which is involved in the folding and stabilization of various proteins, including those involved in cancer cell growth and survival.
特性
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O/c1-3-12(2,8-17)18-11(19)9-4-6-10(7-5-9)13(14,15)16/h4-7H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFIXQAPBAZBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-4-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2662807.png)
![N-{5-[(Z)-2-(4-{[(2-ethoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}acetamide](/img/structure/B2662809.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2662811.png)
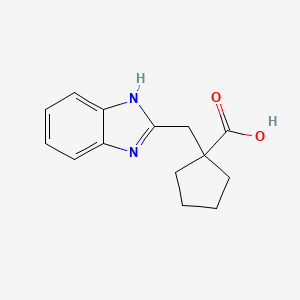
![1-(3-(dimethylamino)propyl)-2-methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B2662814.png)
![3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2,5-dimethoxybenzyl)propanamide](/img/structure/B2662819.png)
![(2R)-2-[3-(Methoxymethyl)phenyl]propanoic acid](/img/structure/B2662820.png)
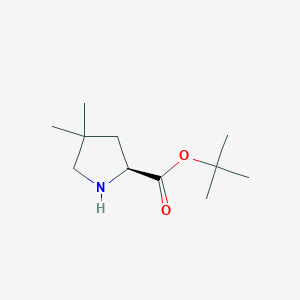
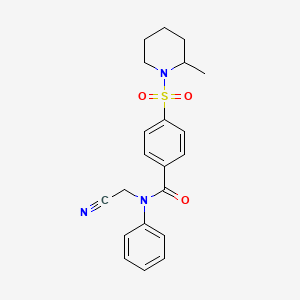
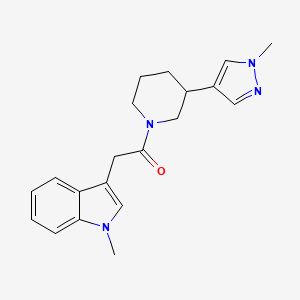
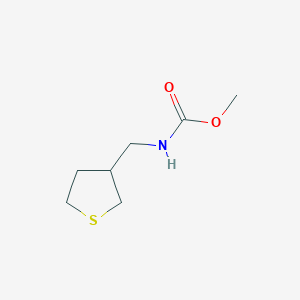
![N-(furan-2-ylmethyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2662826.png)
![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2662828.png)
![1-(2,3-dichlorophenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2662829.png)